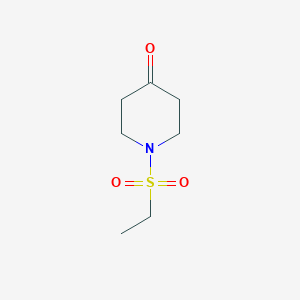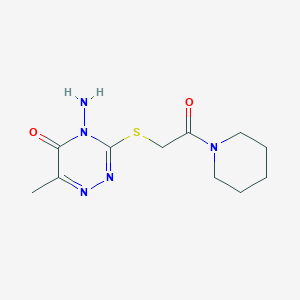
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that features a pyridine ring, a thiazole ring, and a piperazine ring
Mecanismo De Acción
Target of Action
It is part of a series of novel 4-(4-substituted-thiazol-2-ylamino)-n-(pyridin-2-yl) benzene-sulfonamides . These compounds have been screened for their cytotoxic activity against the human breast cancer cell line (MCF-7) .
Mode of Action
Similar compounds in its class have shown significant cytotoxic activity against the mcf-7 cell line
Result of Action
The compound has shown significant cytotoxic activity against the MCF-7 cell line . This suggests that the compound may have potential as an anticancer agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-aminopyridine with a suitable thioamide under acidic conditions.
Coupling with piperazine: The thiazole derivative is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Acylation: The final step involves the acylation of the piperazine derivative with 4-acetylphenyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or photonic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)thiazole derivatives: These compounds share the pyridine-thiazole core and exhibit similar biological activities.
Piperazine derivatives: Compounds like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one are structurally related and have similar pharmacological profiles.
Uniqueness
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
1-[4-[4-[2-(pyridin-2-ylamino)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-15(27)16-5-7-17(8-6-16)25-10-12-26(13-11-25)20(28)18-14-29-21(23-18)24-19-4-2-3-9-22-19/h2-9,14H,10-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCAKDNWIMENTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one](/img/structure/B2742948.png)


![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide](/img/structure/B2742955.png)

![5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B2742961.png)

![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2742963.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2742966.png)
